![molecular formula C21H17BrN4O2 B2815156 N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941893-78-3](/img/no-structure.png)
N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17BrN4O2 and its molecular weight is 437.297. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound has been a focus in the synthesis of various pyrazole and pyrazine derivatives, demonstrating its versatility as a precursor in organic synthesis. For instance, the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been extensively studied. These derivatives are synthesized through reactions with hydrazonyl bromides and active methylene compounds, leading to a range of biologically active compounds (Abunada et al., 2008). Similarly, the synthesis and enzymatic activity of novel xanthine oxidase inhibitors, incorporating the pyrazolo[1,5-alpha]pyrimidine scaffold, highlight the compound's potential in developing treatments for conditions like gout (Springer et al., 1976).
Biological Activities and Applications
This compound and its derivatives have been studied for various biological activities. A notable example includes the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1), targeting cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This research has identified a series of 3-aminopyrazolo[3,4-d]pyrimidinones as candidates for treating cognitive deficits (Li et al., 2016). Additionally, the synthesis of selenolo[2,3-c]pyrazole compounds as antimicrobial and anti-inflammatory agents further exemplifies the compound's utility in designing new therapeutic agents (Zaki et al., 2016).
Radiopharmaceutical Applications
In radiopharmacy, derivatives of this compound have been explored for imaging applications. For instance, the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, showcases the compound's application in developing diagnostic tools for neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Antimicrobial and Anti-inflammatory Agents
Research has also focused on the development of novel antimicrobial and anti-inflammatory agents. For example, novel selenolo[2,3-c]pyrazole compounds have shown significant antibacterial and antifungal activities, demonstrating the compound's potential in addressing antimicrobial resistance (Zaki et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves the reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid to form the desired product.", "Starting Materials": [ "4-bromo-3-methylbenzoic acid", "thionyl chloride", "2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid" ], "Reaction": [ "Step 1: React 4-bromo-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride.", "Step 2: React the acid chloride with 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid in the presence of a base such as triethylamine to form the desired product, N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide." ] } | |
Número CAS |
941893-78-3 |
Nombre del producto |
N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide |
Fórmula molecular |
C21H17BrN4O2 |
Peso molecular |
437.297 |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
InChI |
InChI=1S/C21H17BrN4O2/c1-14-11-16(7-8-17(14)22)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27) |
Clave InChI |
OSKOEPHUUUQOKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




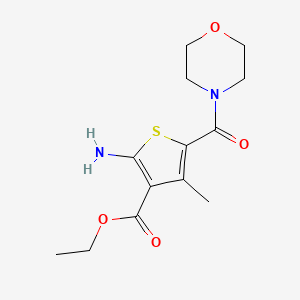
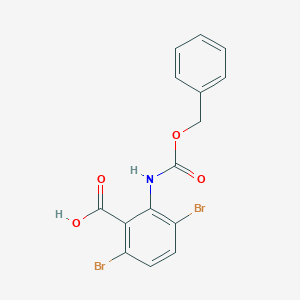
![N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2815077.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2815079.png)
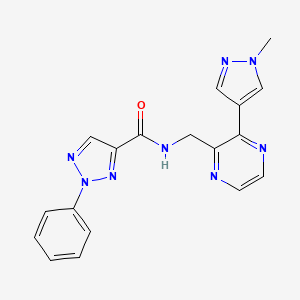
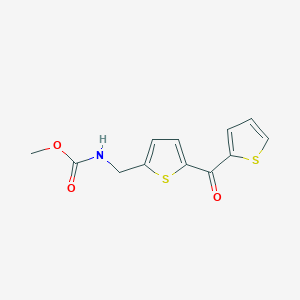
![6-(2-chlorophenyl)-N'-hydroxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2815084.png)
![5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2815085.png)
![Ethyl 1-(6-butyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815086.png)
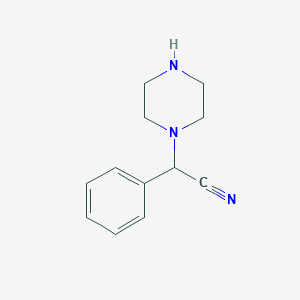

![1-{4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2815096.png)